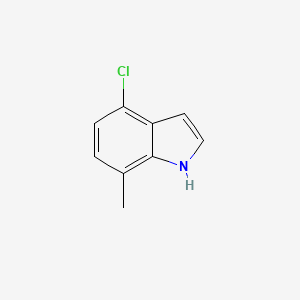

4-Chloro-7-methyl-1H-indole

Overview

Description

4-Chloro-7-methyl-1H-indole is a chemical compound with the molecular formula C9H8ClN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological and pharmaceutical activities . The intramolecular C (sp 3)-H addition is followed by double-bond isomerization to afford 3-substituted indoles in very good yields .Molecular Structure Analysis

The molecular structure of 4-Chloro-7-methyl-1H-indole consists of a benzene ring fused to a pyrrole ring . The molecular weight is 165.62 .Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been the focus of many researchers in the study of pharmaceutical compounds for many years .Physical And Chemical Properties Analysis

4-Chloro-7-methyl-1H-indole is a solid at room temperature . It has a density of 1.273±0.06 g/cm3 at 20 ºC 760 Torr .Scientific Research Applications

- Field : Biochemistry and Pharmacology

- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods : The specific methods of application or experimental procedures would depend on the specific disorder being treated and the specific indole derivative being used. Typically, these compounds are administered in a controlled dosage and their effects are monitored over time .

- Results : Indoles, both natural and synthetic, show various biologically vital properties. They have shown promising results in the treatment of various disorders .

- Field : Organic Chemistry

- Application : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Methods : The specific methods of application or experimental procedures would depend on the specific heterocyclic compound being synthesized. Typically, these reactions involve the combination of indoles with other reactants in the presence of a catalyst .

- Results : The use of indoles in these reactions has led to the synthesis of complex heterocyclic scaffolds with potential chemical and biomedical relevance .

Biologically Active Compounds

Synthesis of Heterocyclic Compounds

- Field : Virology

- Application : Indole derivatives have shown antiviral properties. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific virus being targeted and the specific indole derivative being used. Typically, these compounds are administered in a controlled dosage and their effects are monitored over time .

- Results : Some indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

- Field : Pharmacology

- Application : Indole derivatives have shown anti-inflammatory properties .

- Methods : The specific methods of application or experimental procedures would depend on the specific inflammation being treated and the specific indole derivative being used. Typically, these compounds are administered in a controlled dosage and their effects are monitored over time .

- Results : Some indole derivatives have shown promising results in reducing inflammation .

- Field : Organic Chemistry

- Application : 7-Chloroindole, a specific derivative of 4-Chloro-7-methyl-1H-indole, has been used in the preparation of 1-methyl-7-chloroindole and glycosylated 7-chloroindole-3-acetamide .

- Methods : The specific methods of application or experimental procedures would depend on the specific indole derivative being synthesized. Typically, these reactions involve the combination of 7-Chloroindole with other reactants in the presence of a catalyst .

- Results : The use of 7-Chloroindole in these reactions has led to the synthesis of other indole derivatives .

Antiviral Activity

Anti-inflammatory Activity

Synthesis of Other Indole Derivatives

- Field : Pharmacology

- Application : Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .

- Methods : The specific methods of application or experimental procedures would depend on the specific disorder being treated and the specific indole derivative being used. Typically, these compounds are administered in a controlled dosage and their effects are monitored over time .

- Results : Reserpine has shown promising results in the treatment of high blood pressure and mental disorders .

- Field : Pharmacology

- Application : Ajmalicine, an indole alkaloid which is present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .

- Methods : The specific methods of application or experimental procedures would depend on the specific disorder being treated and the specific indole derivative being used. Typically, these compounds are administered in a controlled dosage and their effects are monitored over time .

- Results : Ajmalicine has shown promising results in the treatment of high blood pressure .

- Field : Oncology

- Application : Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

- Methods : The specific methods of application or experimental procedures would depend on the specific cancer being treated and the specific indole derivative being used. Typically, these compounds are administered in a controlled dosage and their effects are monitored over time .

- Results : Vinblastine has shown promising results in the treatment of various kinds of cancer .

Treatment of High Blood Pressure and Mental Disorders

Treatment of High Blood Pressure

Treatment of Various Kinds of Cancer

Safety And Hazards

Future Directions

Given the importance of indole derivatives in medicinal chemistry, future research may focus on the development of novel methods of synthesis . The aim is to design polycyclic structures by incorporating multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .

properties

IUPAC Name |

4-chloro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAIQOKZWGJPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646683 | |

| Record name | 4-Chloro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-methyl-1H-indole | |

CAS RN |

61258-70-6 | |

| Record name | 4-Chloro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

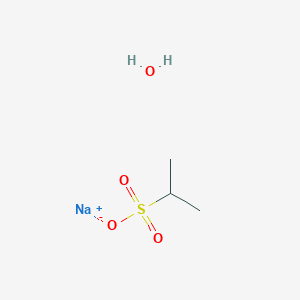

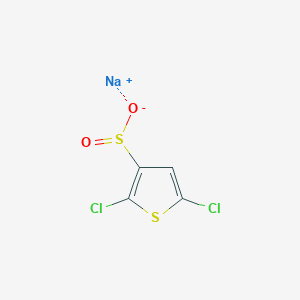

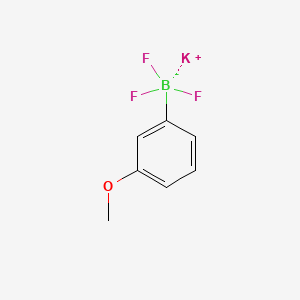

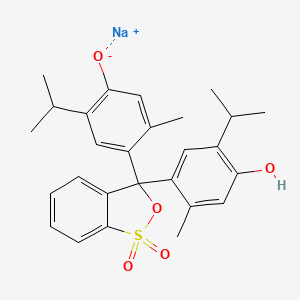

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

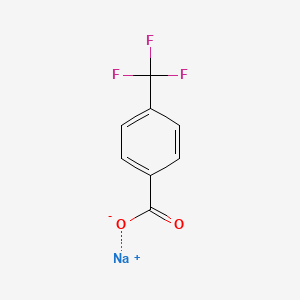

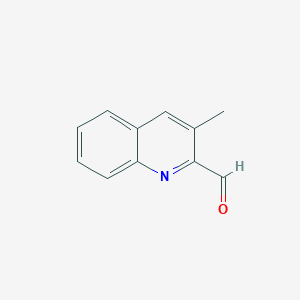

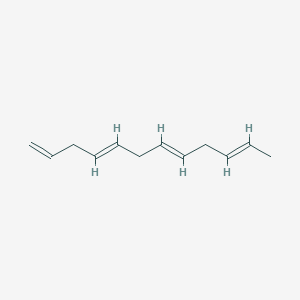

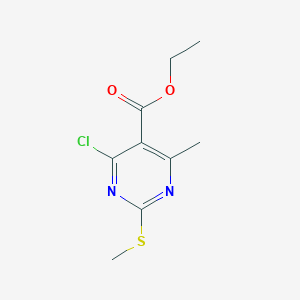

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.